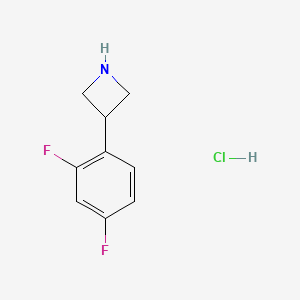

3-(2,4-Difluorophenyl)azetidine hydrochloride

Description

Properties

IUPAC Name |

3-(2,4-difluorophenyl)azetidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N.ClH/c10-7-1-2-8(9(11)3-7)6-4-12-5-6;/h1-3,6,12H,4-5H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCVQANFNFTDFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=C(C=C(C=C2)F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1984043-20-0 | |

| Record name | 3-(2,4-difluorophenyl)azetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 3-(2,4-Difluorophenyl)azetidine hydrochloride typically involves the reaction of 2,4-difluorobenzylamine with an appropriate azetidine precursor under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the azetidine ring. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity .

Chemical Reactions Analysis

3-(2,4-Difluorophenyl)azetidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

3-(2,4-Difluorophenyl)azetidine hydrochloride has a wide range of scientific research applications, including:

Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,4-Difluorophenyl)azetidine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(2,4-difluorophenyl)azetidine hydrochloride with structurally related azetidine and fluorinated aromatic derivatives:

Key Findings:

Structural Flexibility vs. Rigidity: Compounds like 3,3-difluoroazetidine HCl (MW 129.54) lack aromatic groups, resulting in lower molecular weight and altered pharmacokinetic profiles compared to the target compound . The 2,4-difluorophenyl group enhances π-π stacking interactions in drug-receptor binding, a feature absent in non-aromatic analogs .

Fluorination Patterns :

- The 2,4-difluoro substitution on the phenyl ring optimizes electronic effects and steric bulk, distinguishing it from the 2,5-difluoro isomer (CAS analog in ).

- Trifluoromethyl-substituted analogs (e.g., 3-(3-(trifluoromethyl)phenyl)azetidine HCl) exhibit higher hydrophobicity (clogP ~2.1) compared to the target compound (estimated clogP ~1.8) .

Synthetic Routes: 3-(2,4-Difluorophenyl)azetidine HCl is likely synthesized via reductive amination or nucleophilic substitution, similar to 3,3-difluoroazetidine HCl, which uses sodium triacetoxyborohydride (STAB) as a catalyst . In contrast, 3-((4-fluorophenoxy)methyl)azetidine HCl requires etherification steps, increasing synthetic complexity .

Applications: The target compound is a preferred scaffold in kinase inhibitors and GPCR modulators, whereas non-aromatic analogs (e.g., 3-fluoroazetidine HCl) are used as polar building blocks .

Biological Activity

3-(2,4-Difluorophenyl)azetidine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₀ClF₂N

- Molecular Weight : 205.63 g/mol

- Structure : The compound consists of a five-membered azetidine ring substituted with a 2,4-difluorophenyl group. The presence of fluorine atoms enhances its biological activity and metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Initial studies suggest that it may bind to specific receptors or enzymes, modulating their activity and leading to various pharmacological effects.

Key Mechanisms Include:

- Receptor Binding : Potential interactions with cellular signaling pathways.

- Enzyme Modulation : Inhibition or activation of enzymes involved in critical metabolic processes.

Pharmacological Effects

Preliminary studies indicate that this compound exhibits notable pharmacological effects, particularly in the following areas:

- Anticancer Activity : Initial research suggests potential efficacy against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and colon cancer (HT-29).

- Antimicrobial Properties : The compound may also demonstrate activity against certain bacterial infections.

Case Studies and Research Findings

-

Anticancer Activity :

- In vitro studies have shown that compounds with difluorophenyl groups often exhibit increased potency in biological systems. For instance, compounds similar to this compound have demonstrated IC50 values in the nanomolar range against several cancer cell lines .

- A study highlighted that fluorinated analogs exhibited significant anticancer activity against human breast carcinoma cells at low concentrations .

- Mechanistic Insights :

-

Comparative Analysis :

- A comparison with other azetidine derivatives revealed that the unique substitution pattern of this compound contributes to its distinct pharmacokinetic properties and biological effects.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(2,4-Difluorophenyl)azetidine hydrochloride in a laboratory setting?

- Methodological Answer : Synthesis typically involves coupling 2,4-difluorophenyl precursors with azetidine derivatives. For example, azetidine rings can be functionalized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Building block strategies, such as those described for structurally similar azetidine compounds, are often employed to streamline synthesis . Intermediate purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt form. Researchers should validate reaction conditions (e.g., solvent polarity, temperature) using thin-layer chromatography (TLC) or LC-MS to monitor progress .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d6) confirm structural integrity by resolving aromatic protons (2,4-difluorophenyl) and azetidine ring signals.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., 254 nm) assesses purity (>98% for research-grade material).

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) verifies molecular ion peaks matching the expected m/z for the compound and its hydrochloride salt .

Q. What are the critical safety considerations when handling this compound in research laboratories?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Handle in a fume hood to avoid inhalation of fine particulates.

- Waste Disposal : Segregate waste in labeled containers and coordinate with certified hazardous waste disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields of this compound across different studies?

- Methodological Answer : Yield variations often arise from differences in precursor purity, reaction stoichiometry, or catalytic systems. To address this:

- Systematic Optimization : Perform Design of Experiments (DoE) to evaluate variables like temperature, solvent (e.g., DMF vs. THF), and catalyst loading.

- Quality Control : Pre-purify starting materials via distillation or recrystallization.

- In-Situ Monitoring : Use real-time techniques like ReactIR to track intermediate formation and adjust conditions dynamically .

Q. What strategies are employed to study the reactivity of the azetidine ring in this compound under varying experimental conditions?

- Methodological Answer :

- Ring-Opening Reactions : Expose the compound to acidic/basic conditions (e.g., HCl/NaOH) and analyze products via NMR or X-ray crystallography to identify cleavage sites.

- Derivatization : React the azetidine nitrogen with electrophiles (e.g., acyl chlorides) to assess steric and electronic effects of the 2,4-difluorophenyl group.

- Computational Modeling : Density Functional Theory (DFT) calculations predict reaction pathways and transition states, validated by experimental kinetics .

Q. How does the difluorophenyl substituent influence the compound's physicochemical properties, and what experimental approaches quantify these effects?

- Methodological Answer :

- Lipophilicity : Measure logP values via shake-flask or chromatographic methods to evaluate fluorine’s impact on hydrophobicity.

- Solubility : Perform phase-solubility studies in buffers (pH 1–7.4) to assess bioavailability implications.

- Thermal Stability : Use Differential Scanning Calorimetry (DSC) to determine melting points and decomposition profiles, comparing with non-fluorinated analogs .

Data Contradiction Analysis

Q. How should researchers address conflicting data regarding the biological activity of this compound in enzymatic assays?

- Methodological Answer :

- Assay Validation : Confirm enzyme purity and activity using positive controls (e.g., known inhibitors/activators).

- Buffer Compatibility : Test compound solubility in assay buffers (e.g., DMSO concentration ≤1% to avoid solvent interference).

- Dose-Response Curves : Generate IC50/EC50 values across multiple replicates to identify outliers and ensure statistical significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.